bio-THZ1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

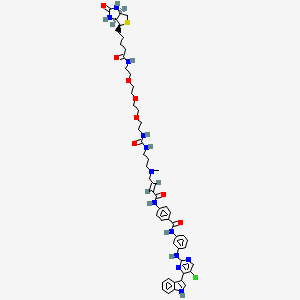

4-[[(E)-4-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylcarbamoylamino]propyl-methylamino]but-2-enoyl]amino]-N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H65ClN12O8S/c1-65(24-8-20-55-51(69)56-22-26-72-28-30-73-29-27-71-25-21-54-45(66)14-5-4-13-44-48-43(34-74-44)62-52(70)64-48)23-7-15-46(67)59-36-18-16-35(17-19-36)49(68)60-37-9-6-10-38(31-37)61-50-58-33-41(53)47(63-50)40-32-57-42-12-3-2-11-39(40)42/h2-3,6-7,9-12,15-19,31-33,43-44,48,57H,4-5,8,13-14,20-30,34H2,1H3,(H,54,66)(H,59,67)(H,60,68)(H2,55,56,69)(H,58,61,63)(H2,62,64,70)/b15-7+/t43-,44-,48-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPCJVVFIKPHFA-SFDVBDGFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC5=NC=C(C(=N5)C6=CNC7=CC=CC=C76)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCNC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC5=NC=C(C(=N5)C6=CNC7=CC=CC=C76)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H65ClN12O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of bio-THZ1

An In-depth Technical Guide on the Core Mechanism of Action of bio-THZ1

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a biotinylated chemical probe derived from THZ1, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] The addition of a biotin moiety enables the use of this compound for affinity purification-based applications, such as target identification and engagement validation.[1][3] This guide provides a detailed overview of the mechanism of action of this compound, focusing on its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Covalent Inhibition of CDK7

The primary mechanism of action of this compound is the irreversible inhibition of CDK7, a key regulator of both transcription and cell cycle progression.[3][4][5]

2.1. Covalent Bonding to a Non-Catalytic Cysteine: Unlike many kinase inhibitors that target the ATP-binding pocket, THZ1, and by extension this compound, features an acrylamide moiety that forms a covalent bond with a specific cysteine residue on CDK7.[6] Through mass spectrometry analysis, this residue has been identified as Cysteine 312 (C312), which is located in a C-terminal extension of CDK7 that traverses the ATP cleft, outside of the canonical kinase domain.[1] This covalent interaction leads to the irreversible inactivation of CDK7's kinase activity. The irreversible nature of this binding has been demonstrated by the time-dependent inhibition of CDK7 by THZ1.[1]

2.2. High Potency and Selectivity: THZ1 exhibits high potency towards CDK7, with a reported dissociation constant (Kd) of 3.2 nM.[7] While THZ1 is highly selective for CDK7, it has been shown to have some off-target activity against CDK12 and CDK13, as it can also covalently modify a cysteine residue in a similar position in these kinases.[3] However, the inhibition of CDK7 is the primary driver of its anti-proliferative and transcriptional effects. Kinome-wide profiling has shown that while other kinases can be inhibited by THZ1 at higher concentrations, only CDK7 displays time-dependent inhibition, which is characteristic of covalent binding.[6][7]

Downstream Signaling Consequences of CDK7 Inhibition

The inhibition of CDK7 by this compound perturbs two major cellular processes: transcription and cell cycle control.

3.1. Transcriptional Repression: CDK7 is a component of the general transcription factor TFIIH. In this complex, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII) at Serine 5 (Ser5), Serine 7 (Ser7), and to a lesser extent, Serine 2 (Ser2).[4][8][9] This phosphorylation is critical for the initiation and elongation phases of transcription.

-

Inhibition of RNAPII CTD Phosphorylation: Treatment of cells with THZ1 leads to a dose-dependent decrease in the phosphorylation of RNAPII CTD at Ser5, Ser7, and Ser2.[4][8][9][10] This inhibition of RNAPII phosphorylation is a key molecular indicator of CDK7 target engagement by THZ1 in cells.[7]

-

Suppression of Super-Enhancer-Driven Transcription: THZ1 has been shown to preferentially suppress the transcription of genes associated with super-enhancers, which are large clusters of enhancers that drive the expression of key oncogenes and cell identity genes.[3] This leads to the potent downregulation of critical cancer drivers like MYC.[5][8]

3.2. Cell Cycle Arrest: CDK7 also functions as the catalytic subunit of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[4][8]

-

Inhibition of CAK Activity: By inhibiting CDK7, THZ1 prevents the T-loop phosphorylation and subsequent activation of cell cycle CDKs.[1] This leads to a disruption of cell cycle progression, often resulting in a G1/S or G2/M phase arrest, depending on the cellular context.[4][8][11]

-

Induction of Apoptosis: The combined effect of transcriptional repression and cell cycle arrest ultimately leads to the induction of apoptosis in cancer cells.[4][5][11] This is often observed through the cleavage of PARP and caspases 3 and 7.[4][11]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of THZ1 and this compound.

| Compound | Target | Assay Type | Value | Reference |

| THZ1 | CDK7 | LanthaScreen Eu Kinase Binding Assay | Kd = 3.2 nM | [7] |

| THZ1 | PKN3 | In vitro kinase assay | IC50 = 72 nM | [12] |

| THZ1-R (non-covalent analog) | PKN3 | In vitro kinase assay | >50-fold less potent than THZ1 | [12] |

| Cell Line | Compound | Assay Type | Value | Reference |

| NALM6 (B-ALL) | THZ1 | CellTiter-Glo™ Luminescent Cell Viability Assay (72h) | IC50 = 101.2 nM | [8] |

| REH (B-ALL) | THZ1 | CellTiter-Glo™ Luminescent Cell Viability Assay (72h) | IC50 = 26.26 nM | [8] |

| Jurkat (T-ALL) | THZ1 | Cell Proliferation Assay (72h) | IC50 < 200 nM | [4] |

| Loucy (T-ALL) | THZ1 | Cell Proliferation Assay (72h) | IC50 < 200 nM | [4] |

| Murine SCLC | THZ1 | Cell Proliferation Assay | IC50 = 75-100 nM | [4] |

| Murine NSCLC | THZ1 | Cell Proliferation Assay | IC50 ≈ 750 nM | [4] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

5.1. Chemical Pulldown Assay with this compound

This assay is used to identify the protein targets of THZ1.

-

Cell Lysate Preparation:

-

Culture cells to the desired density and treat with either vehicle (DMSO) or a competing concentration of non-biotinylated THZ1 for a specified time.

-

Harvest cells, wash with ice-cold PBS, and lyse in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

This compound Incubation and Pulldown:

-

Incubate the cleared cell lysates with this compound for 2-4 hours at 4°C with gentle rotation.

-

Add streptavidin-conjugated magnetic beads (e.g., Dynabeads) to the lysate and incubate for another 1-2 hours at 4°C to capture the this compound-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody against the target of interest (e.g., CDK7) or by mass spectrometry for unbiased target identification.

-

5.2. In Vitro Kinase Assay

This assay measures the direct inhibitory effect of THZ1 on CDK7 kinase activity.

-

Reaction Setup:

-

Prepare a reaction mixture containing recombinant CDK7/Cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide corresponding to the RNAPII CTD), and kinase assay buffer.

-

Add increasing concentrations of THZ1 or vehicle (DMSO) to the reaction mixture.

-

To assess time-dependent inhibition, pre-incubate the enzyme with the inhibitor for varying durations before adding ATP.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection:

-

Stop the reaction and spot the reaction mixture onto a phosphocellulose membrane.

-

Wash the membrane to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter or autoradiography to determine the kinase activity. Alternatively, use a non-radioactive method such as an antibody-based detection of the phosphorylated substrate.

-

5.3. Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm target engagement of THZ1 with CDK7 in intact cells.

-

Cell Treatment and Heating:

-

Treat intact cells with THZ1 or vehicle (DMSO) for a specific duration.

-

Harvest the cells, wash, and resuspend in a suitable buffer.

-

Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short period (e.g., 3 minutes).

-

-

Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Collect the supernatant and determine the concentration of the target protein (CDK7) in the soluble fraction using Western blotting or other protein quantification methods.

-

-

Data Analysis:

-

Plot the amount of soluble CDK7 as a function of temperature.

-

Binding of THZ1 to CDK7 is expected to stabilize the protein, resulting in a shift of the melting curve to a higher temperature compared to the vehicle-treated control.

-

Visualizations

6.1. Signaling Pathway of THZ1 Action

Caption: Signaling pathway of THZ1 action.

6.2. Experimental Workflow for this compound Pulldown

Caption: Experimental workflow for this compound pulldown.

6.3. Logical Relationship of CETSA

Caption: Logical relationship of CETSA for target engagement.

References

- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]

- 8. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]

- 9. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 11. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]

The Role of bio-THZ1 in Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of biotinylated-THZ1 (bio-THZ1) and its pivotal role in the regulation of transcription. As a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), this compound serves as a critical tool for elucidating the intricate mechanisms of transcriptional control and for identifying novel therapeutic targets in oncology and other disciplines. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines key experimental protocols for its use, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

Transcription, the process of synthesizing RNA from a DNA template, is a fundamental cellular process governed by a complex interplay of proteins. Among the key regulators is the Cyclin-Dependent Kinase 7 (CDK7), a component of the general transcription factor TFIIH. CDK7 plays a dual role: it acts as a CDK-activating kinase (CAK) for cell cycle-regulating CDKs and, crucially for transcription, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation is essential for the initiation and elongation phases of transcription.

THZ1 is a highly selective and potent covalent inhibitor of CDK7.[1] Its biotinylated derivative, this compound, retains this inhibitory activity while enabling its use as a probe for affinity purification and identification of its interacting partners. By covalently binding to a unique cysteine residue (C312) outside the kinase domain of CDK7, this compound provides an invaluable tool for studying the direct and indirect effects of CDK7 inhibition on a global transcriptional scale.[2]

Mechanism of Action

This compound functions as an irreversible inhibitor of CDK7. Its mechanism of action can be summarized in the following key steps:

-

Covalent Binding: this compound possesses a reactive acrylamide group that forms a covalent bond with the thiol group of cysteine 312 on CDK7. This irreversible binding leads to the inactivation of the kinase.

-

Inhibition of RNAPII CTD Phosphorylation: CDK7 is responsible for phosphorylating serine residues (primarily Ser5 and Ser7) in the heptapeptide repeats of the RNAPII C-terminal domain.[3][4] By inhibiting CDK7, this compound prevents this critical phosphorylation event, which is a prerequisite for promoter clearance and the transition from transcription initiation to elongation.[4]

-

Transcriptional Repression: The lack of RNAPII CTD phosphorylation leads to a global downregulation of transcription. This effect is particularly pronounced for genes with super-enhancers, which are large clusters of regulatory elements that drive high-level expression of key oncogenes.[5]

-

Cell Cycle Arrest and Apoptosis: Beyond its role in transcription, CDK7 is also a CDK-activating kinase (CAK) involved in cell cycle progression. Inhibition of CDK7 by THZ1 can lead to cell cycle arrest and, in many cancer cell lines, induce apoptosis.[6]

Quantitative Data

The potency and selectivity of THZ1, the parent compound of this compound, have been extensively characterized across numerous cancer cell lines. The following tables summarize key quantitative data related to its inhibitory activity.

| Cell Line | Cancer Type | IC50 (nM) after 2 days | IC50 (nM) after 7 days | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | 130 | 40 | [6] |

| T47D | ER+ Breast Cancer | 150 | 20 | [6] |

| SKBR3 | HER2+ Breast Cancer | 80 | 10 | [6] |

| JIMT-1 | HER2+ Breast Cancer | 300 | 250 | [6] |

| NALM6 | B-cell Acute Lymphocytic Leukemia | Not specified | 101.2 | [7] |

| REH | B-cell Acute Lymphocytic Leukemia | Not specified | 26.26 | [7] |

| Murine SCLC cells | Small Cell Lung Cancer | 75-100 | Not specified | [5] |

| Murine NSCLC cells | Non-Small Cell Lung Cancer | ~750 | Not specified | [5] |

| Parameter | Value | Assay | Citation |

| IC50 | 3.2 nM | CDK7 Kinase Assay | [1] |

| IC50 | 158 nM | CDK12 Kinase Assay | [8] |

| IC50 | 69 nM | CDK13 Kinase Assay | [8] |

| IC50 | 8.5 µM | CDK7 Kinase Assay (THZ531) | [8] |

| IC50 | 10.5 µM | CDK9 Kinase Assay (THZ531) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

This compound Pull-Down Assay for Target Identification

This protocol is designed to identify the cellular targets of this compound through affinity purification followed by mass spectrometry or western blotting.

Materials:

-

Cells of interest

-

This compound (and non-biotinylated THZ1 for competition)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-conjugated magnetic beads

-

Wash Buffers (e.g., high-salt and low-salt buffers)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Harvest and lyse cells in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

This compound Incubation: Incubate the cell lysate with this compound (e.g., 1 µM) for 2-4 hours at 4°C with gentle rotation. For competition experiments, pre-incubate a parallel lysate with an excess of non-biotinylated THZ1 (e.g., 10 µM) for 1 hour before adding this compound.

-

Streptavidin Bead Incubation: Add pre-washed streptavidin-conjugated magnetic beads to the lysates and incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specific binders. A typical wash series includes a low-salt buffer, a high-salt buffer, and a final wash with the low-salt buffer.

-

Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or western blotting using antibodies against suspected targets (e.g., CDK7). For proteome-wide identification, the eluted proteins can be subjected to in-gel digestion followed by mass spectrometry.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the use of THZ1 to investigate its effects on the genome-wide localization of proteins, such as RNAPII or specific transcription factors.

Materials:

-

Cells of interest

-

THZ1

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell Lysis Buffer

-

Nuclear Lysis Buffer

-

Sonication buffer

-

ChIP-grade antibody against the protein of interest (e.g., RNAPII p-Ser5)

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl wash)

-

Elution Buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with THZ1 or DMSO (vehicle control) for the desired time and concentration. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in sonication buffer and shear the chromatin to an average size of 200-500 bp using a sonicator.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with a specific ChIP-grade antibody overnight at 4°C. Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of protein binding. Differential binding analysis between THZ1-treated and control samples can reveal changes in protein occupancy.

RNA Sequencing (RNA-seq)

This protocol is used to assess the global changes in gene expression following treatment with THZ1.

Materials:

-

Cells of interest

-

THZ1

-

RNA extraction kit

-

DNase I

-

Reagents for library preparation (e.g., poly(A) selection or ribosomal RNA depletion)

-

Next-generation sequencing platform

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with THZ1 or DMSO for the desired time and concentration. Harvest the cells and extract total RNA using a commercial kit.

-

RNA Quality Control and DNase Treatment: Assess the quality and quantity of the extracted RNA. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves either selecting for polyadenylated mRNA or depleting ribosomal RNA. The RNA is then fragmented, reverse transcribed into cDNA, and ligated with sequencing adapters.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis: Perform quality control on the raw sequencing reads and align them to a reference genome or transcriptome. Quantify gene expression levels and perform differential expression analysis to identify genes that are up- or down-regulated upon THZ1 treatment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving this compound and the general workflows for the experimental protocols described above.

Caption: this compound covalently inhibits CDK7, preventing RNAPII phosphorylation and halting transcription.

Caption: Workflow for identifying this compound cellular targets via pull-down assay.

Caption: General workflow for ChIP-seq analysis of THZ1-treated cells.

Conclusion

This compound is an indispensable chemical probe for dissecting the role of CDK7 in transcriptional regulation. Its covalent and selective nature allows for robust inhibition of CDK7 activity, leading to a profound and global impact on gene expression. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of transcription and the development of novel therapeutic strategies targeting transcriptional dependencies in disease.

References

- 1. CDK7/CycH/MAT1 [carnabio.com]

- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The RNA polymerase II CTD coordinates transcription and RNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

bio-THZ1 for studying cancer cell transcription

An In-depth Technical Guide to Bio-THZ1 for Studying Cancer Cell Transcription

Introduction

In the landscape of cancer biology, understanding the molecular underpinnings of aberrant transcription is paramount. Many cancers exhibit "transcriptional addiction," a heavy reliance on the continuous expression of specific oncogenes for their survival and proliferation. A key regulator of this process is Cyclin-Dependent Kinase 7 (CDK7), a component of the general transcription factor TFIIH. The development of covalent CDK7 inhibitors, such as THZ1, has provided powerful tools to probe this dependency.

This guide focuses on this compound, a biotinylated derivative of the covalent CDK7 inhibitor THZ1. This compound serves as a chemical probe, enabling researchers to identify and enrich for CDK7 and its associated protein complexes directly from the cellular environment. The biotin handle allows for high-affinity capture by streptavidin, making it an invaluable reagent for target engagement studies, proteome-wide profiling, and elucidating the composition of the transcriptional machinery in cancer cells.

Mechanism of Action

This compound functions as an irreversible inhibitor by covalently binding to a cysteine residue (C312) located outside the canonical kinase domain of CDK7. This covalent modification effectively inactivates CDK7's kinase function, which is essential for two critical processes:

-

Transcription Initiation: CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a necessary step for promoter clearance and the transition to productive elongation.

-

Cell Cycle Progression: CDK7 also acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs involved in cell cycle control, such as CDK1 and CDK2.

The stable, covalent bond formed by this compound allows for stringent washing conditions in pulldown assays, minimizing the co-isolation of non-specific binders and improving the accuracy of target identification. The biotin moiety then facilitates the selective enrichment of the this compound-CDK7 complex and its interactors for subsequent analysis by methods like mass spectrometry or Western blotting.

Signaling and Interaction Pathway

The following diagram illustrates the central role of CDK7 within the pre-initiation complex and how this compound is used to capture this machinery.

Caption: this compound covalently binds CDK7, enabling streptavidin-based capture of the TFIIH complex.

Quantitative Data Summary

The utility of this compound as a specific probe for CDK7 is supported by biochemical and cellular data. The tables below summarize key quantitative metrics.

Table 1: Kinase Inhibitory Activity

| Compound | Target Kinase | IC₅₀ (nM) | Binding Mode |

|---|---|---|---|

| THZ1 | CDK7 | 3.2 | Covalent |

| THZ1 | CDK12 | 155 | Covalent |

| THZ1 | CDK13 | 67 | Covalent |

| this compound | CDK7 | ~10-50* | Covalent |

*The addition of the biotin-linker moiety can slightly decrease the potency compared to the parent compound, but it retains high affinity and specificity for CDK7.

Table 2: Representative Proteins Identified in this compound Pulldown-Mass Spectrometry

| Protein | Complex/Function | Rationale for Interaction |

|---|---|---|

| CDK7 | TFIIH | Direct covalent target |

| CCNH (Cyclin H) | TFIIH | Core component of the CDK7/Cyclin H/MAT1 subcomplex |

| MAT1 | TFIIH | Core component of the CDK7/Cyclin H/MAT1 subcomplex |

| GTF2H1/2/3/4 | TFIIH | General transcription factors associated with CDK7 |

| RPB1 (POLR2A) | RNA Polymerase II | Primary substrate of CDK7 (CTD phosphorylation) |

| MED1/MED4 | Mediator Complex | Physically and functionally interacts with TFIIH and Pol II |

| CDK9 | P-TEFb | Involved in transcriptional elongation, downstream of CDK7 |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in pull-down assays coupled with mass spectrometry or Western blotting.

Cell Lysis and Probe Incubation

Objective: To lyse cells under non-denaturing conditions and allow this compound to covalently bind to its cellular targets.

Reagents:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, Protease and Phosphatase Inhibitor Cocktails.

-

This compound (typically 1-5 µM final concentration).

-

DMSO (as a vehicle control).

Protocol:

-

Culture cancer cells of interest to ~80-90% confluency.

-

Harvest cells by scraping or trypsinization, and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10-20 million cells).

-

Lyse the cells by sonication or douncing on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (proteome) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.

-

Aliquot equal amounts of protein (typically 1-5 mg) for each condition (e.g., this compound, DMSO control).

-

Add this compound to the treatment sample to a final concentration of 1-5 µM. Add an equivalent volume of DMSO to the control sample.

-

Incubate the lysates for 1-2 hours at 4°C with gentle rotation to allow for target binding.

Streptavidin Affinity Purification (Pulldown)

Objective: To enrich for biotin-labeled protein complexes using streptavidin-coated magnetic beads.

Reagents:

-

High-capacity streptavidin magnetic beads.

-

Wash Buffer 1 (High Salt): Lysis Buffer containing 500 mM NaCl.

-

Wash Buffer 2 (Low Salt): Lysis Buffer containing 150 mM NaCl.

-

PBS (Phosphate-Buffered Saline).

Protocol:

-

During the final 30 minutes of the lysate incubation, equilibrate the required amount of streptavidin beads. Wash the beads three times with Lysis Buffer.

-

Add the equilibrated beads to the incubated lysates.

-

Incubate for 1 hour at 4°C with gentle rotation to allow the biotin-streptavidin interaction.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Washing Steps (Crucial for reducing background):

-

Wash 2x with Wash Buffer 1 (High Salt).

-

Wash 2x with Wash Buffer 2 (Low Salt).

-

Wash 2x with ice-cold PBS.

-

For each wash, resuspend the beads completely, rotate for 5 minutes at 4°C, and then pellet.

-

Sample Preparation for Analysis

A. For Western Blotting (Target Validation):

-

After the final wash, resuspend the beads in 1x SDS-PAGE loading buffer.

-

Boil the sample at 95°C for 10 minutes to elute proteins from the beads.

-

Use a magnetic stand to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Proceed with standard Western blotting protocols using antibodies against CDK7, Cyclin H, or other expected interactors.

B. For Mass Spectrometry (Proteome-wide Identification):

-

After the final wash, perform an on-bead digestion to minimize contamination from the beads themselves.

-

Resuspend the beads in a denaturing buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5).

-

Reduce cysteine bonds with DTT (dithiothreitol) and alkylate with iodoacetamide (IAA).

-

Dilute the urea to <2 M and digest the proteins overnight with sequencing-grade trypsin at 37°C.

-

Collect the supernatant containing the digested peptides.

-

Acidify the peptides with formic acid and desalt using C18 StageTips.

-

Analyze the resulting peptide mixture by LC-MS/MS.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire this compound pulldown and proteomic analysis workflow.

Caption: Workflow for identifying this compound targets from cell lysates using affinity purification.

Logical Relationship: Connecting CDK7 to Transcriptional Addiction

This compound is a critical tool for demonstrating the direct link between CDK7 inhibition and the disruption of oncogenic transcription programs.

Caption: Logical flow demonstrating how this compound helps validate CDK7's role in cancer.

Conclusion

This compound is a potent and specific chemical probe that has become indispensable for studying CDK7 biology and the transcriptional dependencies of cancer cells. Its ability to covalently capture CDK7 within its native cellular context allows for robust identification of associated proteins and a deeper understanding of the transcription machinery. The protocols and data presented in this guide offer a framework for researchers to employ this compound effectively, paving the way for novel insights into cancer biology and the development of next-generation transcriptional inhibitors.

The Discovery and Development of THZ1 and bio-THZ1: A Technical Guide

A Covalent Approach to Targeting Transcriptional Addiction in Cancer

This technical guide provides an in-depth overview of the discovery, development, and application of THZ1, a first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), and its biotinylated derivative, bio-THZ1. This document is intended for researchers, scientists, and drug development professionals interested in the mechanistic details, experimental protocols, and therapeutic potential of targeting CDK7-mediated transcriptional addiction in oncology.

Introduction: Targeting a Master Regulator of Transcription

Cyclin-Dependent Kinase 7 (CDK7) is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex.[1][2] Through its dual roles in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and activating cell cycle CDKs, CDK7 acts as a master regulator of both transcription and cell cycle progression.[1][2] In many cancers, there is a high dependency on the transcriptional machinery to maintain the oncogenic state, a phenomenon known as transcriptional addiction. This has positioned CDK7 as a compelling therapeutic target.

THZ1 was identified as a potent and selective covalent inhibitor of CDK7. Its unique mechanism of action involves the irreversible binding to a cysteine residue (C312) located outside of the canonical kinase domain of CDK7, conferring high selectivity and potency.[3] This covalent modification leads to the inhibition of RNAPII CTD phosphorylation, thereby disrupting transcription and inducing apoptosis in susceptible cancer cells.[1][4] To facilitate the identification of THZ1's targets and off-targets, a biotinylated version, this compound, was developed.[5] This chemical probe has been instrumental in proteomic studies to confirm target engagement and explore the broader cellular effects of THZ1.

Quantitative Data: Efficacy of THZ1

The anti-proliferative activity of THZ1 has been evaluated across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) of THZ1 in various cancer types.

Table 1: IC50 Values of THZ1 in Hematological Malignancies

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | [3] |

| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | [3] |

| NALM6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 101.2 | [6] |

| REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 26.26 | [6] |

| HL-60 | Acute Myeloid Leukemia (AML) | 38 | [3] |

| OPM2 | Multiple Myeloma | <300 | |

| RPMI8226 | Multiple Myeloma | <300 | |

| H929 | Multiple Myeloma | <300 | |

| U266 | Multiple Myeloma | <300 |

Table 2: IC50 Values of THZ1 in Solid Tumors

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | Dose-dependent inhibition | |

| H460 | Non-Small Cell Lung Cancer (NSCLC) | Dose-dependent inhibition | |

| SKMES1 | Non-Small Cell Lung Cancer (NSCLC) | Dose-dependent inhibition | |

| Murine SCLC | Small Cell Lung Cancer (SCLC) | 75-100 | [1] |

| Kelly | Neuroblastoma (MYCN-amplified) | 6-9 | [1] |

| NGP | Neuroblastoma (MYCN-amplified) | 6-9 | [1] |

| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | 6-9 | [1] |

| Breast Cancer Cell Lines (Panel) | Breast Cancer | 80-300 (2-day treatment) | |

| T24 | Bladder Cancer | Dose-dependent cytotoxicity | |

| BFTC-905 | Bladder Cancer | Dose-dependent cytotoxicity | |

| GIST-T1 | Gastrointestinal Stromal Tumor (GIST) | Dose-dependent inhibition | |

| GIST-882 | Gastrointestinal Stromal Tumor (GIST) | Dose-dependent inhibition | |

| HuCCT1 | Cholangiocarcinoma | <500 | |

| RBE | Cholangiocarcinoma | <500 | |

| HuH28 | Cholangiocarcinoma | <500 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of THZ1 and this compound.

Chemical Synthesis of THZ1 and this compound

The synthesis of THZ1 and its biotinylated analog, this compound, involves multi-step organic chemistry procedures. While the detailed, step-by-step synthesis protocols are proprietary and found within the supplementary information of the primary research articles, the general approach involves the coupling of key chemical moieties to generate the final covalent inhibitor. The synthesis of this compound incorporates a biotin molecule through a linker to the THZ1 scaffold.

In Vitro Kinase Assay for CDK7 Inhibition

This protocol assesses the inhibitory activity of THZ1 on recombinant CDK7.

-

Reagents and Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., GST-CDK2/cyclin A)

-

THZ1 (dissolved in DMSO)

-

32P-γ-ATP

-

SDS-PAGE gels and reagents

-

Phosphorimager

-

-

Procedure:

-

Prepare a reaction mixture containing the recombinant CDK7 complex and the substrate in kinase buffer.

-

Add varying concentrations of THZ1 or DMSO (vehicle control) to the reaction mixture.

-

To test for time-dependent inactivation, pre-incubate the CDK7 complex with THZ1 for a defined period (e.g., 4 hours at 30°C) before initiating the kinase reaction.[5]

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of 32P-γ-ATP) to the mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensities to determine the extent of inhibition.

-

Cell Viability Assay

This protocol measures the effect of THZ1 on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

THZ1 (dissolved in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or CCK-8)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.[6]

-

Treat the cells with a serial dilution of THZ1 or DMSO (vehicle control) for a specified duration (e.g., 72 hours).[6]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

-

Measure the absorbance or luminescence using a microplate reader.[6]

-

Calculate the IC50 value by plotting the percentage of viable cells against the log of the THZ1 concentration and fitting the data to a dose-response curve.[6]

-

Western Blot Analysis of RNAPII CTD Phosphorylation

This protocol assesses the effect of THZ1 on the phosphorylation of RNAPII CTD, a direct substrate of CDK7.

-

Reagents and Materials:

-

Cancer cell lines

-

THZ1 (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against:

-

Phospho-RNAPII CTD (Ser2, Ser5, Ser7)

-

Total RNAPII

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with THZ1 or DMSO for the desired time and concentration.

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in SDS loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

This compound Pulldown Assay for Target Identification

This protocol utilizes this compound to identify its binding partners in a cellular context.

-

Reagents and Materials:

-

This compound

-

THZ1 (for competition experiments)

-

Cell lysate

-

Streptavidin-conjugated beads (e.g., agarose or magnetic beads)

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS loading buffer)

-

Reagents for downstream analysis (e.g., Western blotting or mass spectrometry)

-

-

Procedure:

-

Incubate cell lysate with this compound for a specified time (e.g., 1-4 hours) at 4°C to allow for covalent binding.[4]

-

For competition experiments, pre-incubate the lysate with an excess of non-biotinylated THZ1 before adding this compound.[4]

-

Add streptavidin-conjugated beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the this compound-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads by boiling in SDS loading buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against CDK7 to confirm target engagement, or by mass spectrometry for proteome-wide target identification.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by THZ1 and the experimental workflow for this compound-based proteomics.

Caption: Mechanism of action of THZ1, a covalent inhibitor of CDK7, leading to the disruption of both transcription and cell cycle progression.

Caption: Experimental workflow for this compound pulldown assay coupled with Western blot or mass spectrometry for target identification and validation.

Conclusion

THZ1 represents a significant advancement in the development of targeted cancer therapies, particularly for malignancies exhibiting transcriptional addiction. Its unique covalent mechanism of action provides high potency and selectivity for CDK7, leading to the disruption of critical transcriptional programs essential for cancer cell survival. The development of this compound has further enabled a deeper understanding of THZ1's cellular targets and pathways. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug developers working to further explore and exploit the therapeutic potential of CDK7 inhibition.

References

- 1. scispace.com [scispace.com]

- 2. apexbt.com [apexbt.com]

- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]

- 6. This compound | CDK | TargetMol [targetmol.com]

The Impact of bio-THZ1 on RNA Polymerase II Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of bio-THZ1, a biotinylated derivative of the covalent cyclin-dependent kinase 7 (CDK7) inhibitor THZ1, on the phosphorylation status of RNA Polymerase II (RNAPII). By irreversibly targeting CDK7, a critical component of the transcription factor IIH (TFIIH) complex, this compound profoundly disrupts the initiation and elongation phases of transcription. This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

The phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, RPB1, is a crucial regulatory mechanism governing the transcription cycle. The CTD consists of multiple repeats of the heptapeptide consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷. The differential phosphorylation of serine residues at positions 2, 5, and 7 orchestrates the recruitment of various factors involved in transcription initiation, capping of the nascent RNA transcript, elongation, and termination.

CDK7, as part of the TFIIH complex, is a key kinase responsible for phosphorylating Serine 5 (Ser5) and Serine 7 (Ser7) of the RNAPII CTD during transcription initiation.[1][2][3][4] This phosphorylation event is critical for promoter clearance and the transition to productive elongation. THZ1 is a potent and selective covalent inhibitor of CDK7, and its biotinylated form, this compound, serves as an invaluable tool for affinity-based studies.[1] This guide explores the molecular consequences of this compound's interaction with CDK7, with a specific focus on its impact on RNAPII phosphorylation.

Mechanism of Action of THZ1 and this compound

THZ1 and its biotinylated analog, this compound, exert their inhibitory effect through the covalent modification of a unique cysteine residue (Cys312) located outside the active site of CDK7.[1] This irreversible binding locks the kinase in an inactive conformation, preventing it from phosphorylating its substrates, most notably the RNAPII CTD.

The primary consequence of CDK7 inhibition by THZ1 is a significant reduction in the phosphorylation of Ser5 and Ser7 on the RNAPII CTD.[1][4] This loss of initiation-associated phosphorylation marks leads to a cascade of downstream effects, including impaired recruitment of capping enzymes, promoter-proximal pausing defects, and a general suppression of transcriptional elongation.[2][3][5] While THZ1 is highly selective for CDK7, it has also been shown to inhibit CDK12 and CDK13 at higher concentrations, which can contribute to its overall cellular effects by impacting transcriptional elongation and the DNA damage response.[1][6][7][8]

Quantitative Analysis of THZ1's Inhibitory Effects

The potency of THZ1 has been evaluated across various biochemical and cellular assays. The following tables summarize key quantitative data regarding its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of THZ1

| Target | Assay Type | Potency (IC₅₀/Kᵢ/K𝘥) | Reference |

| CDK7 | LanthaScreen® Eu Kinase Binding Assay | K𝘥 = 3.2 nM | [9] |

| CDK7 | In vitro kinase assay | IC₅₀ ≈ 50 nM | [1] |

| CDK12 | In vitro kinase assay | IC₅₀ = 158 nM | [7] |

| CDK13 | In vitro kinase assay | IC₅₀ = 69 nM | [7] |

Table 2: Cellular Proliferation and RNAPII Phosphorylation Inhibition by THZ1

| Cell Line | Assay | Effect | Concentration | Reference |

| Jurkat (T-ALL) | Cell Proliferation | IC₅₀ ≈ 50 nM (72h) | [1] | |

| Loucy (T-ALL) | Cell Proliferation | IC₅₀ ≈ 30 nM (72h) | [1] | |

| Breast Cancer Cell Lines (Panel) | Cell Proliferation | IC₅₀ = 80-300 nM (48h) | [10] | |

| Ovarian Cancer Cell Lines | RNAPII CTD Phosphorylation (Ser2, Ser5, Ser7) | Dose-dependent inhibition | Effective at nanomolar concentrations | [4] |

| Small Cell Lung Cancer (DMS114) | RNAPII CTD Phosphorylation (Ser5) | Suppression | 1 µM | [3][5] |

| Loucy (T-ALL) | RNAPII CTD Phosphorylation (Ser2, Ser5, Ser7) | Inhibition | Dose-dependent | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on RNAPII phosphorylation.

In Vitro CDK7 Kinase Assay

This assay directly measures the ability of THZ1 to inhibit the kinase activity of recombinant CDK7/Cyclin H/MAT1 complex using a fragment of the RNAPII CTD as a substrate.

Materials:

-

Recombinant CDK7/Cyclin H/MAT1 complex

-

GST-tagged RNAPII CTD substrate

-

THZ1 (and this compound)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP)

-

[γ-³²P]ATP

-

SDS-PAGE gels and blotting apparatus

-

Phosphorimager

Protocol:

-

Prepare serial dilutions of THZ1 in DMSO.

-

In a microcentrifuge tube, combine the recombinant CDK7 complex, GST-CTD substrate, and THZ1 at various concentrations in kinase buffer.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the incorporation of ³²P into the GST-CTD band using a phosphorimager.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of THZ1 concentration.

This compound Pulldown Assay for Target Engagement

This assay confirms the covalent binding of this compound to its target, CDK7, in a cellular context.

Materials:

-

Cells of interest (e.g., Jurkat)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-conjugated magnetic beads

-

SDS-PAGE gels and Western blot apparatus

-

Antibodies against CDK7, Cyclin H, and other potential targets

Protocol:

-

Treat cells with this compound at a specific concentration (e.g., 1 µM) for a defined time (e.g., 4 hours).

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

Incubate the cell lysate with streptavidin-conjugated magnetic beads to capture biotinylated proteins.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against CDK7 and Cyclin H to confirm their pulldown with this compound.

Competitive Pulldown Assay

This assay is used to determine the relative binding affinity of a non-biotinylated compound (e.g., THZ1) by its ability to compete with this compound for binding to the target protein.

Protocol:

-

Pre-treat cell lysates with increasing concentrations of the non-biotinylated competitor compound (THZ1) for a defined period.

-

Add a fixed concentration of this compound to the lysates and incubate to allow for binding to the remaining available target.

-

Proceed with the streptavidin pulldown, washing, elution, and Western blotting as described in section 4.2.

-

A decrease in the amount of CDK7 pulled down by this compound in the presence of the competitor indicates successful competition and can be used to estimate the competitor's binding affinity.

Western Blot Analysis of RNAPII CTD Phosphorylation

This method is used to assess the levels of specific RNAPII CTD phosphorylation marks in cells treated with THZ1.

Materials:

-

Cells treated with THZ1 or DMSO (vehicle control)

-

Lysis buffer

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies specific for:

-

Total RPB1 (non-phosphorylated CTD)

-

Phospho-Ser2 RNAPII CTD

-

Phospho-Ser5 RNAPII CTD

-

Phospho-Ser7 RNAPII CTD

-

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

Protocol:

-

Treat cells with various concentrations of THZ1 for a specified time.

-

Prepare whole-cell lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of RPB1.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the relative changes in phosphorylation levels.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to map the genome-wide occupancy of total and phosphorylated forms of RNAPII, providing insights into how THZ1 affects transcription initiation and elongation at a global level.

Materials:

-

Cells treated with THZ1 or DMSO

-

Formaldehyde for cross-linking

-

Lysis and sonication buffers

-

Antibodies for immunoprecipitation (as in section 4.4)

-

Protein A/G magnetic beads

-

Buffers for washing and elution

-

Reagents for reverse cross-linking and DNA purification

-

DNA library preparation kit for next-generation sequencing

Protocol:

-

Cross-link proteins to DNA in cells using formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments by sonication.

-

Immunoprecipitate the chromatin using an antibody specific for total RPB1 or a phosphorylated form (e.g., anti-Ser5-P).

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Purify the immunoprecipitated DNA.

-

Prepare a DNA library from the purified DNA and perform high-throughput sequencing.

-

Align the sequencing reads to a reference genome and perform peak calling and downstream analysis to identify changes in RNAPII occupancy and phosphorylation patterns.[11][12][13]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of this compound Action on RNAPII Phosphorylation.

References

- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Basics of ChIP-seq data analysis [bioconductor.org]

- 13. RNA polymerase II ChIP-seq—a powerful and highly affordable method for studying fungal genomics and physiology - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Foundational Interaction of bio-THZ1 and CDK7

This guide provides an in-depth examination of the molecular interaction between the biotinylated covalent inhibitor bio-THZ1 and its primary target, Cyclin-Dependent Kinase 7 (CDK7). It is intended for researchers, scientists, and drug development professionals engaged in oncology, chemical biology, and transcription-focused research. The document details the mechanism of action, quantitative binding and inhibition data, key experimental protocols, and the broader signaling context of this interaction.

Introduction to CDK7 and the THZ1 Series

Cyclin-Dependent Kinase 7 (CDK7) is a critical dual-function kinase. As a component of the general transcription factor TFIIH, it acts as a CDK-activating kinase (CAK) by phosphorylating other CDKs, and it directly controls transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This latter role is crucial for the initiation and elongation phases of transcription. Due to its central role in regulating transcription, particularly at super-enhancer-driven oncogenes like MYC, CDK7 has emerged as a significant target in cancer therapy.

THZ1 is a potent and selective covalent inhibitor of CDK7. It features an acrylamide "warhead" that forms an irreversible bond with a specific cysteine residue on the kinase. To facilitate further research into target engagement and proteomic profiling, a biotinylated version, this compound, was developed. This chemical probe retains the inhibitory activity of THZ1 while enabling affinity-based enrichment of its cellular targets.

Mechanism of Covalent Inhibition

The defining feature of the THZ1-CDK7 interaction is its covalent nature. THZ1 specifically targets Cysteine 312 (Cys312) on CDK7, a residue located outside the canonical ATP-binding pocket. This interaction is a Michael addition reaction where the thiol group of Cys312 attacks the electrophilic acrylamide moiety of THZ1, forming a stable, irreversible thioether bond. This covalent modification allosterically inhibits CDK7's kinase activity. The specificity of THZ1 is attributed to the unique accessibility of Cys312 in CDK7 compared to other kinases.

Caption: Covalent bond formation between this compound and CDK7's Cys312 residue.

Quantitative Analysis of THZ1-CDK7 Interaction

The efficacy and selectivity of THZ1 have been quantified through various biochemical and cellular assays. The data consistently demonstrate potent inhibition of CDK7 with high selectivity over other kinases.

| Parameter | Value | Assay Type | Notes |

| CDK7 IC₅₀ | 3.2 nM | In vitro Kinase Assay | Half-maximal inhibitory concentration against recombinant CDK7/CycH/MAT1. |

| CDK12 IC₅₀ | 155 nM | In vitro Kinase Assay | Demonstrates >48-fold selectivity over the closely related CDK12. |

| kinact/KI | 0.11 µM⁻¹s⁻¹ | Covalent Inhibition Kinetics | Second-order rate constant describing the efficiency of covalent modification. |

| Jurkat Cell Viability GI₅₀ | 51 nM | Cell-Based Assay | Half-maximal growth inhibition in a T-cell acute lymphoblastic leukemia cell line. |

Key Experimental Protocols

The use of this compound as a chemical probe is central to identifying its cellular targets and understanding its mechanism of action. Below are protocols for fundamental experiments.

This protocol outlines the workflow for identifying the direct binding partners of this compound in a cellular context using affinity purification followed by mass spectrometry.

Caption: Workflow for identifying cellular targets of this compound via affinity pulldown.

Methodology:

-

Cell Treatment: Culture cells (e.g., Jurkat) to ~80% confluency. Treat with this compound (typically 100-500 nM) and a DMSO vehicle control for 2-4 hours.

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein complexes and expose the biotin tag. Sonicate the lysate to shear chromatin and reduce viscosity.

-

Affinity Pulldown: Clarify the lysate by centrifugation. Incubate the supernatant with streptavidin-coated magnetic beads for 2-4 hours at 4°C with rotation to capture this compound-protein adducts.

-

Washing: Sequentially wash the beads with a series of high-stringency buffers to remove non-specifically bound proteins. A typical wash series includes buffers with high salt, urea, and detergents.

-

On-Bead Digestion: After the final wash, resuspend the beads in a digestion buffer (e.g., 100 mM ammonium bicarbonate). Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

-

Mass Spectrometry: Collect the supernatant containing the peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify proteins that are significantly enriched in the this compound sample compared to the DMSO control.

This assay measures the direct inhibitory effect of THZ1 on CDK7's kinase activity.

Methodology:

-

Reaction Setup: Prepare a reaction mixture in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Components:

-

Enzyme: Recombinant CDK7/Cyclin H/MAT1 complex.

-

Substrate: A peptide substrate derived from the RNAPII CTD (e.g., GST-CTD).

-

Cofactor: ATP (radiolabeled [γ-³²P]ATP is often used for detection).

-

Inhibitor: Serial dilutions of THZ1 or this compound.

-

-

Incubation: Pre-incubate the CDK7 enzyme with the inhibitor for a defined period (e.g., 60 minutes) to allow for covalent bond formation.

-

Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate for 30-60 minutes at 30°C.

-

Termination and Detection: Stop the reaction (e.g., by adding SDS-PAGE loading buffer). Separate the reaction products by SDS-PAGE. Detect substrate phosphorylation by autoradiography (if using ³²P-ATP) or by using a phospho-specific antibody in a Western blot.

-

Data Analysis: Quantify the signal for the phosphorylated substrate. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

CDK7 Signaling and Transcriptional Regulation

CDK7 is a linchpin in the regulation of transcription. As part of the 10-subunit TFIIH complex, it phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) within the heptapeptide repeats of the RNAPII CTD. This phosphorylation cascade is essential for the transition from transcription initiation to productive elongation. By inhibiting CDK7, THZ1 prevents RNAPII CTD phosphorylation, leading to a stall in transcription initiation and a global decrease in mRNA synthesis. This mechanism disproportionately affects genes with high transcriptional activity and those regulated by super-enhancers, which are hallmarks of many cancer cells.

Caption: THZ1 inhibits CDK7 within TFIIH, blocking RNAPII phosphorylation.

This targeted disruption of a fundamental cellular process explains the potent anti-proliferative effects of THZ1 in various cancer models, particularly those addicted to the expression of specific oncogenes. The this compound probe remains an invaluable tool for dissecting these pathways and discovering other potential vulnerabilities related to transcriptional control.

Bio-THZ1: A Covalent Chemical Probe for Cyclin-Dependent Kinase 7 (CDK7)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bio-THZ1 is a biotinylated chemical probe derived from THZ1, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, CDK7 plays a dual role in regulating transcription and cell cycle progression.[3][4] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound serves as an indispensable tool for elucidating the biological functions of CDK7 and for the development of novel anticancer therapies.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its application in key biochemical and cellular assays.

Mechanism of Action

THZ1, the parent compound of this compound, exhibits a unique mechanism of action by covalently targeting a cysteine residue (Cys312) located outside the canonical kinase domain of CDK7.[5] This covalent modification is irreversible and leads to the inhibition of CDK7's kinase activity, thereby affecting both transcription and cell cycle control. The biotin moiety on this compound allows for the affinity-based pulldown and detection of CDK7, making it an invaluable tool for target engagement and validation studies.[1]

Data Presentation

The following tables summarize the quantitative data for THZ1, the active component of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of THZ1

| Target | IC50 (nM) | Assay Conditions |

| CDK7 | 3.2 | LanthaScreen® Eu Kinase Binding Assay[2][5] |

Table 2: Anti-proliferative Activity of THZ1 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50[5] |

| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 |

| NALM6 | B-cell Acute Lymphocytic Leukemia (B-ALL) | 101.2[6] |

| REH | B-cell Acute Lymphocytic Leukemia (B-ALL) | 26.26[6] |

Signaling Pathway and Experimental Workflow Diagrams

CDK7 Signaling Pathway

Caption: CDK7's dual role in transcription and cell cycle, and its inhibition by this compound.

Experimental Workflow for Target Engagement using this compound

Caption: Workflow for identifying CDK7 and its interactome using this compound pull-down.

Mechanism of Covalent Inhibition

Caption: Covalent modification of CDK7 Cys312 by this compound leading to inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is adapted from the LanthaScreen® Eu Kinase Binding Assay protocol and is suitable for determining the in vitro potency of THZ1 against CDK7.[1][7]

Materials:

-

Recombinant CDK7/cyclin H/MAT1 complex

-

LanthaScreen® Eu-anti-Tag Antibody

-

Kinase Tracer

-

THZ1 (or other test compounds)

-

Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplate

Procedure:

-

Compound Preparation: Prepare a serial dilution of THZ1 in DMSO. Further dilute the compounds in Kinase Buffer A to achieve the desired final concentrations.

-

Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the CDK7 complex and Eu-anti-Tag antibody in Kinase Buffer A.

-

Tracer Preparation: Prepare a 4X solution of the Kinase Tracer in Kinase Buffer A.

-

Assay Assembly: a. Add 4 µL of 4X test compound to the wells of the 384-well plate. b. Add 8 µL of 2X kinase/antibody mixture to each well. c. Add 4 µL of 4X tracer to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light. For covalent inhibitors like THZ1, a time-dependent incubation (e.g., 20, 60, and 180 minutes) can be performed to observe the covalent binding kinetics.[5]

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is based on the Promega CellTiter-Glo® assay and is used to measure the anti-proliferative effects of THZ1 on cancer cell lines.[3][8][9]

Materials:

-

Cancer cell lines of interest (e.g., Jurkat, Loucy)

-

Cell culture medium and supplements

-

THZ1

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well or 384-well plates

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled multiwell plate at a density appropriate for the cell line and assay duration.

-

Compound Treatment: The following day, treat the cells with a serial dilution of THZ1. Include a DMSO-only control.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours) under standard cell culture conditions.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Assay Procedure: a. Equilibrate the cell plate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence (medium-only wells) from all experimental wells. Plot the cell viability (as a percentage of the DMSO control) against the logarithm of the THZ1 concentration and fit the data to determine the IC50 value.

This compound Pull-Down Assay for Target Engagement

This protocol describes the use of this compound to pull down CDK7 from cell lysates, confirming target engagement.[1][10]

Materials:

-

Cells of interest

-

This compound

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Streptavidin-conjugated magnetic beads

-

Wash Buffer (e.g., Lysis buffer with reduced detergent concentration)

-

Elution Buffer (e.g., 2X SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Harvest and lyse cells in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

Incubation with this compound: Incubate the cell lysate (e.g., 1 mg of total protein) with this compound (e.g., 1 µM final concentration) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture with Streptavidin Beads: Add pre-washed streptavidin-conjugated magnetic beads to the lysate and incubate for an additional 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elution: Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95-100°C for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by Western blotting using an anti-CDK7 antibody.

Western Blotting for Downstream Effects of THZ1

This protocol outlines the steps to analyze the phosphorylation status of RNA Polymerase II (RNAPII) C-terminal domain (CTD), a direct substrate of CDK7, following THZ1 treatment.[4][6]

Materials:

-

Cells treated with THZ1 or DMSO control

-

Lysis Buffer (as described in the pull-down assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-phospho-RNAPII Ser5, anti-total RNAPII, anti-CDK7, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Lyse the treated cells and quantify the protein concentration as described previously. Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 5.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Immunoprecipitation of CDK7

This protocol describes the immunoprecipitation of CDK7 from cell lysates, which can be a preliminary step for various downstream applications, including kinase assays.[11][12]

Materials:

-

Cell lysate

-

Anti-CDK7 antibody or control IgG

-

Protein A/G-conjugated magnetic beads

-

Lysis Buffer

-

Wash Buffer

-

Elution Buffer

Procedure:

-

Pre-clearing the Lysate (Optional but Recommended): Add Protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C. Pellet the beads and transfer the supernatant to a new tube.

-